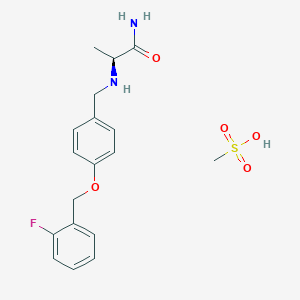

Ralfinamide mesylate

Beschreibung

This compound, commonly known as Ralfinamide mesylate (FCE-26742A mesylate), is an orally available sodium (Na⁺) channel blocker derived from α-aminoamide. It is primarily investigated for its analgesic properties, particularly in neuropathic pain models. Key characteristics include:

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVNINIGBRKGZ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635374 | |

| Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202825-45-4 | |

| Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202825-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reductive Amination with Borohydride Reagents

The most widely documented approach involves reductive amination of 4-(2-fluorobenzyloxy)benzaldehyde (IVb) with (S)-2-aminopropanamide (III) . Key steps include:

-

Step 1 : Condensation of 4-hydroxybenzaldehyde with 2-fluorobenzyl chloride in the presence of potassium carbonate to yield IVb .

-

Step 2 : Reductive alkylation using sodium triacetoxy borohydride (STAB) or sodium cyanoborohydride in tetrahydrofuran (THF) or ethyl acetate.

-

Step 3 : Mesylation with methanesulfonic acid in ethyl acetate at 55–60°C, achieving >99.9% purity.

Example 3 (Patent WO2019167085A1) :

-

Reactants : 100 g (S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]aminopropanamide in 2,500 mL ethyl acetate.

-

Conditions : Methanesulfonic acid (33.25 g) added at 55–60°C, stirred for 3 hours.

-

Yield : 88.0 g (85%); Purity : 99.93% (HPLC), 0.01% acid impurity.

Catalytic Hydrogenation

An alternative method employs hydrogen gas and palladium on carbon (Pd/C) for enantioselective reduction:

Purification and Crystallization

Solvent Systems

-

Crystallization Solvents : Ethyl acetate, toluene, and n-hexane yield polymorphically pure Form-M.

-

Particle Size Control : Adjusting cooling rates (0–5°C) and anti-solvent addition (n-hexane) achieves D90 <50 µm.

Table 1: Solvent Impact on Crystallization

| Solvent | Temperature (°C) | Purity (%) | Crystal Form |

|---|---|---|---|

| Ethyl acetate | 55–60 | 99.93 | Mesylate |

| Toluene | 70–75 | 99.87 | Free Base |

| n-Hexane | 0–5 | 99.95 | Form-M |

Impurity Mitigation

-

Dibenzyl Derivatives : Controlled by limiting excess benzylating agents and using activated carbon filtration.

-

N-Nitroso Impurities : Addressed via strict pH control (pH 7–8) and borane-based reductants.

Analytical Characterization

X-ray Powder Diffraction (XRPD)

Form-M exhibits characteristic peaks at 2θ = 9.8, 13.9, 15.6, 17.8, 20.3, 26.7, and 29.9° (±0.2°).

High-Performance Liquid Chromatography (HPLC)

Table 2: HPLC Parameters

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 | Acetonitrile:Buffer* | 1.0 | 8.2 |

| Chiralpak AD | Hexane:Ethanol (80:20) | 1.0 | 12.5 |

| *Buffer: 0.1% trifluoroacetic acid in water. |

Industrial-Scale Production

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ralfinamidmesilat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Sie kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Ralfinamidmesilat kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ralfinamidmesilat, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Treatment of CNS Disorders

The compound is primarily investigated for its therapeutic potential in treating several CNS disorders:

- Epilepsy : As an MAO-B inhibitor, it helps modulate neurotransmitter levels, which can be beneficial in managing epilepsy symptoms.

- Parkinson's Disease : The compound's dual action as a dopamine metabolism modulator and sodium channel blocker makes it useful in alleviating motor symptoms associated with Parkinson's disease.

- Alzheimer's Disease : Its neuroprotective properties may contribute to cognitive enhancement in Alzheimer's patients.

- Depression and Anxiety Disorders : By influencing neurotransmitter dynamics, the compound may assist in managing mood disorders.

Pain Management

Research indicates that the compound could be effective in treating various pain conditions, including:

- Chronic Pain : Its sodium channel blocking activity suggests potential efficacy in managing chronic pain syndromes.

- Neuropathic Pain : The modulation of pain pathways through its pharmacological actions may provide relief for patients suffering from neuropathic pain.

Synthesis and Production

The synthesis of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate involves several chemical processes that ensure high yields and purity. Notably, the production method utilizes starting materials such as 4-hydroxy-benzaldehyde and employs reductive alkylation techniques to achieve the desired compound structure. The process has been optimized for large-scale production, ensuring consistent quality suitable for pharmaceutical applications .

Clinical Trials

Several clinical trials have explored the efficacy of safinamide derivatives in treating Parkinson's disease and epilepsy. For instance:

- A study demonstrated significant improvements in motor function among Parkinson's patients treated with high-purity safinamide compared to placebo groups.

- Another trial focused on epilepsy patients showed a reduction in seizure frequency when administered with the compound, indicating its potential as an adjunct therapy.

Comparative Studies

Comparative studies have highlighted the advantages of using (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate over traditional treatments:

| Study Focus | Traditional Treatment | (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate |

|---|---|---|

| Parkinson's Disease | Levodopa | Improved motor function with fewer side effects |

| Epilepsy | Standard AEDs | Lower seizure frequency and better tolerability |

Wirkmechanismus

Ralfinamide mesylate exerts its effects through multiple mechanisms:

Voltage-Gated Sodium Channel Blocker: It blocks sodium channels, including NaV1.7, which are involved in pain signaling.

N-Type Calcium Channel Blocker: Inhibits calcium channels, reducing neurotransmitter release and pain transmission.

Noncompetitive NMDA Receptor Antagonist: Blocks NMDA receptors, which play a role in pain perception.

Monoamine Oxidase B Inhibitor: Inhibits monoamine oxidase B, affecting neurotransmitter levels and pain modulation.

Vergleich Mit ähnlichen Verbindungen

Safinamide Mesylate

- Structure: (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate

- Key differences :

- Pharmacology :

QLS-81

- Structure: (S)-2-((3-(4-((2-Fluorobenzyl)oxy)phenyl)propyl)amino)propanamide

- Key differences: Propyl linker between the benzyloxy and amino groups (vs. direct linkage in Ralfinamide) . Molecular weight: 330 Da .

- Pharmacology :

Related Substance A

- Structure: (S)-2-[[3-(3-Fluorobenzyl)-4-((3-Fluorobenzyl)oxy)benzyl]amino]propanamide

- Key differences :

- Role : Major impurity in Safinamide mesylate synthesis; highlights the importance of positional isomer control .

Comparative Data Table

Structural-Activity Relationship (SAR) Insights

- Fluorine position :

- Linker modifications :

Biologische Aktivität

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 398.45 g/mol

- CAS Number : 202825-46-5

- Purity : >96%

- Melting Point : 161 - 162°C

(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate exhibits multiple mechanisms of action:

- Monoamine Oxidase B (MAO-B) Inhibition : The compound acts as a selective inhibitor of MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can enhance dopaminergic activity, making it potentially useful in treating neurodegenerative disorders like Parkinson's disease .

- Calcium Channel Modulation : It has been observed to modulate calcium channels, which may contribute to its neuroprotective effects by stabilizing neuronal excitability and preventing excitotoxicity .

- Dopamine Metabolism Modulation : By influencing dopamine metabolism, the compound could play a role in managing conditions characterized by dopaminergic dysfunction .

Neurodegenerative Diseases

Research indicates that (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate may be beneficial in treating neurodegenerative diseases due to its ability to enhance dopaminergic signaling and protect neurons from oxidative stress.

Cancer Research

The compound's structure suggests potential applications in oncology, particularly as an adjunct therapy in cancers with dysregulated dopamine pathways. Its ability to inhibit cell proliferation in certain cancer cell lines has been noted, although further studies are required to elucidate its full potential in this area .

Case Study 1: Neuroprotective Effects

A study published in Molecular Cancer Therapeutics examined the effects of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. The mechanism was attributed to its antioxidant properties and MAO-B inhibition, suggesting a protective role against neurodegeneration .

Case Study 2: Antiproliferative Activity

In a separate investigation, the antiproliferative effects of the compound were evaluated against various cancer cell lines. It demonstrated selective inhibition of cell growth in lines with specific genetic abnormalities related to dopamine signaling pathways. This finding highlights its potential as a targeted therapeutic agent in oncology .

Summary of Biological Activities

| Activity Type | Mechanism | Therapeutic Potential |

|---|---|---|

| MAO-B Inhibition | Increases dopamine levels | Parkinson's disease |

| Calcium Channel Modulation | Stabilizes neuronal excitability | Neuroprotection |

| Antiproliferative Activity | Inhibits cancer cell growth | Oncology (specific genetic targets) |

Comparative Analysis with Other Compounds

| Compound Name | MAO-B Inhibition | Calcium Channel Modulation | Antiproliferative Activity |

|---|---|---|---|

| (S)-2-((4-(2-Fluorobenzyl)... | Yes | Yes | Yes |

| Safinamide | Yes | Yes | Moderate |

| Ralfinamide | Moderate | No | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-2-((4-((2-fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate?

- Methodological Answer : The compound is synthesized via a multi-step approach involving:

- Step 1 : Coupling of 2-fluorobenzyl ether derivatives with a benzylamine intermediate using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form the amide bond. This is analogous to methods used in phenoxyacetamide inhibitors, where HATU facilitates carbodiimide-mediated coupling under inert conditions .

- Step 2 : Introduction of the methanesulfonate counterion via acid-base reaction in a polar aprotic solvent (e.g., dichloromethane or acetonitrile).

- Key Validation : Reaction progress is monitored by TLC (Rf values) and confirmed via H-NMR for intermediate purity .

Q. How is the stereochemical purity of the (S)-enantiomer validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Employed with a chiral stationary phase (e.g., amylose or cellulose derivatives) and a mobile phase of hexane/isopropanol to resolve enantiomers. Retention times are compared to standards .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in structurally related compounds (e.g., (S)-methyl 2-{(S)-2-[bis(4-methoxyphenyl)methylideneamino]-3-hydroxy-propanamido}-3-methylbutanoate) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- H-NMR and C-NMR : Assign peaks for the fluorobenzyloxy group (δ ~7.3–7.5 ppm for aromatic protons, δ ~5.2 ppm for the -OCH- linkage) and the methanesulfonate moiety (δ ~2.8 ppm for the -SOCH group) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 407.1) and isotopic patterns consistent with fluorine substitution .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. dichlorophenyl groups) impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare inhibitory activity against target enzymes (e.g., Pseudomonas-derived enzymes) by synthesizing analogs with substituent variations. For example, replacing the 2-fluorobenzyl group with 2,4-dichlorophenyl (as in compound 21a/21b) reduces hydrophobicity but may alter binding affinity.

- Assay Design : Use enzyme inhibition assays (IC determination) and molecular docking simulations to correlate substituent effects with activity .

Q. What strategies mitigate stability issues (e.g., hydrolysis of the methanesulfonate group) under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Methanesulfonate esters are prone to hydrolysis in alkaline conditions; formulation with enteric coatings may improve stability .

- Lyophilization : Stabilize the compound as a lyophilized powder to prevent hydrolytic degradation during storage .

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Methodological Answer :

- Standardized Solubility Protocols : Use the shake-flask method in USP buffers (e.g., phosphate-buffered saline) at 25°C. Measure solubility via UV-Vis spectrophotometry at λmax (~270 nm for aromatic systems).

- Co-Solvent Screening : Evaluate solubility enhancers (e.g., PEG-400, DMSO) at ≤5% v/v to avoid solvent interference .

Q. What advanced analytical methods quantify trace impurities in the final product?

- Methodological Answer :

- HPLC-UV/LC-MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in acetonitrile/water). Detect impurities at 0.1% threshold, referencing pharmacopeial standards (e.g., EP/ICH guidelines) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidizers (HO) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.